6-Amino-5-(methylsulfanyl)pyrimidin-2(1h)-one 6-Amino-5-(methylsulfanyl)pyrimidin-2(1h)-one
Brand Name: Vulcanchem
CAS No.: 6623-80-9
VCID: VC18749731
InChI: InChI=1S/C5H7N3OS/c1-10-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)
SMILES:
Molecular Formula: C5H7N3OS
Molecular Weight: 157.20 g/mol

6-Amino-5-(methylsulfanyl)pyrimidin-2(1h)-one

CAS No.: 6623-80-9

Cat. No.: VC18749731

Molecular Formula: C5H7N3OS

Molecular Weight: 157.20 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-5-(methylsulfanyl)pyrimidin-2(1h)-one - 6623-80-9

Specification

CAS No. 6623-80-9
Molecular Formula C5H7N3OS
Molecular Weight 157.20 g/mol
IUPAC Name 6-amino-5-methylsulfanyl-1H-pyrimidin-2-one
Standard InChI InChI=1S/C5H7N3OS/c1-10-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)
Standard InChI Key NIDNGLFVCJOXBU-UHFFFAOYSA-N
Canonical SMILES CSC1=C(NC(=O)N=C1)N

Introduction

Structural and Physicochemical Profile

6-Amino-5-(methylsulfanyl)pyrimidin-2(1H)-one has the molecular formula C5H7N3OS\text{C}_5\text{H}_7\text{N}_3\text{OS} and a molecular weight of 157.20 g/mol. Its IUPAC name, 6-amino-5-methylsulfanyl-1H-pyrimidin-2-one, reflects the substitution pattern on the pyrimidine ring. Key physicochemical properties include:

PropertyValue
Molecular FormulaC5H7N3OS\text{C}_5\text{H}_7\text{N}_3\text{OS}
Molecular Weight157.20 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
Flash PointNot reported
SolubilityLikely polar aprotic solvents

The compound’s Canonical SMILES (CSC1=C(NC(=O)N=C1)N) and InChIKey (NIDNGLFVCJOXBU-UHFFFAOYSA-N) provide identifiers for database searches. The presence of both amino and methylthio groups introduces hydrogen-bonding capabilities and hydrophobic interactions, which are critical for its potential biological activity.

Synthesis Methods

Cyclization via Electrophilic Activation

A primary synthesis route involves heating 2-amino-4-methylthiopyrimidine with electrophiles such as isocyanates or thioketones in dioxane at 110–130°C. This method promotes cyclization, forming the pyrimidin-2-one core. The reaction’s efficiency depends on solvent choice, temperature control, and the electrophile’s reactivity.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1 \text{H}-NMR: Signals for the methylthio group (SCH3\text{SCH}_3) typically appear as a singlet near δ 2.5 ppm. The amino group (NH2\text{NH}_2) may show broad peaks around δ 5.5–6.5 ppm, while pyrimidine ring protons resonate between δ 7.0–8.5 ppm.

  • 13C^{13} \text{C}-NMR: The carbonyl carbon (C=O\text{C}=O) is expected near δ 165 ppm, with pyrimidine carbons in the δ 100–160 ppm range.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • N-H\text{N-H} stretch (amino group): ~3300–3500 cm1^{-1}.

  • C=O\text{C}=O stretch: ~1650–1750 cm1^{-1}.

  • C-S\text{C-S} stretch (methylthio): ~600–700 cm1^{-1}.

Mass Spectrometry

The molecular ion peak ([M+H]+[\text{M} + \text{H}]^+) at m/z 157.20 confirms the molecular weight. Fragmentation patterns likely involve loss of the methylthio group (-SCH3\text{-SCH}_3, 47 g/mol) and subsequent decomposition of the pyrimidine ring.

Research Gaps and Future Directions

Underexplored Areas

  • In vivo efficacy: No published data on pharmacokinetics or toxicity.

  • Target identification: Specific biological targets remain unvalidated.

Synthetic Innovations

  • Click chemistry: Copper-catalyzed alkyne-azide cycloaddition could introduce triazole moieties for enhanced activity .

  • Sonochemistry: Ultrasound-assisted synthesis may improve yield and purity .

Computational Modeling

Molecular docking and QSAR studies could predict binding affinities and guide structural optimization.

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